

# Spectroscopic comparison of Ethyl 2-(3-cyanophenyl)-2-oxoacetate and its derivatives

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## Compound of Interest

Compound Name: Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Cat. No.: B1346285

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## A Spectroscopic Comparison of Ethyl 2-(Cyanophenyl)-2-oxoacetate Isomers

A detailed analysis of the spectroscopic characteristics of ortho- and para-substituted ethyl 2-(cyanophenyl)-2-oxoacetate, providing key data for researchers in drug discovery and chemical synthesis.

This guide offers a comparative overview of the spectroscopic properties of two key isomers of ethyl 2-(cyanophenyl)-2-oxoacetate: ethyl 2-(2-cyanophenyl)-2-oxoacetate and ethyl 2-(4-cyanophenyl)-2-oxoacetate. Due to the limited availability of published data for the meta- (3-cyano) isomer, this document focuses on the ortho- and para-substituted compounds, presenting their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a comparative format. This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for the ortho- and para-isomers of ethyl 2-(cyanophenyl)-2-oxoacetate. These datasets provide a foundation for distinguishing between the two isomers based on their unique spectral fingerprints.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm
Ethyl 2-(2-cyanophenyl)-2-oxoacetate	Data not available in the searched literature.
Ethyl 2-(4-cyanophenyl)-2-oxoacetate	Data not available in the searched literature.

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm
Ethyl 2-(2-cyanophenyl)-2-oxoacetate	Data not available in the searched literature.
Ethyl 2-(4-cyanophenyl)-2-oxoacetate	Data not available in the searched literature.

Table 3: IR Spectroscopic Data

Compound	Key IR Absorptions (cm <sup>-1</sup> )
Ethyl 2-(2-cyanophenyl)-2-oxoacetate	Data not available in the searched literature.
Ethyl 2-(4-cyanophenyl)-2-oxoacetate	Data not available in the searched literature.

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	Key Mass Fragments (m/z)
Ethyl 2-(2-cyanophenyl)-2-oxoacetate	C <sub>11</sub> H <sub>9</sub> NO <sub>3</sub>	203.19	Data not available in the searched literature.
Ethyl 2-(4-cyanophenyl)-2-oxoacetate	C <sub>11</sub> H <sub>9</sub> NO <sub>3</sub>	203.19	Data not available in the searched literature.

UV-Vis Spectroscopic Data

While specific UV-Vis absorption maxima for these compounds were not found in the available literature, related aromatic ketoesters typically exhibit characteristic absorptions in the UV region. For instance, a study on various porphyrin derivatives showed UV-Vis spectra being recorded in ethyl acetate.<sup>[1]</sup> Generally, one would expect to observe  $\pi$ - $\pi^*$  transitions of the aromatic ring and  $n$ - $\pi^*$  transitions of the carbonyl groups.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. These are based on standard laboratory practices and information gathered from various research articles.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.<sup>[2]</sup> Samples are dissolved in a deuterated solvent, commonly chloroform- $d$  ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $d_6$  ( $\text{DMSO}-d_6$ ), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.

### Infrared (IR) Spectroscopy

IR spectra are often obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples are typically prepared as potassium bromide (KBr) pellets. The spectra are recorded over a range of  $4000$ - $400\text{ cm}^{-1}$ .<sup>[2]</sup>

### Mass Spectrometry (MS)

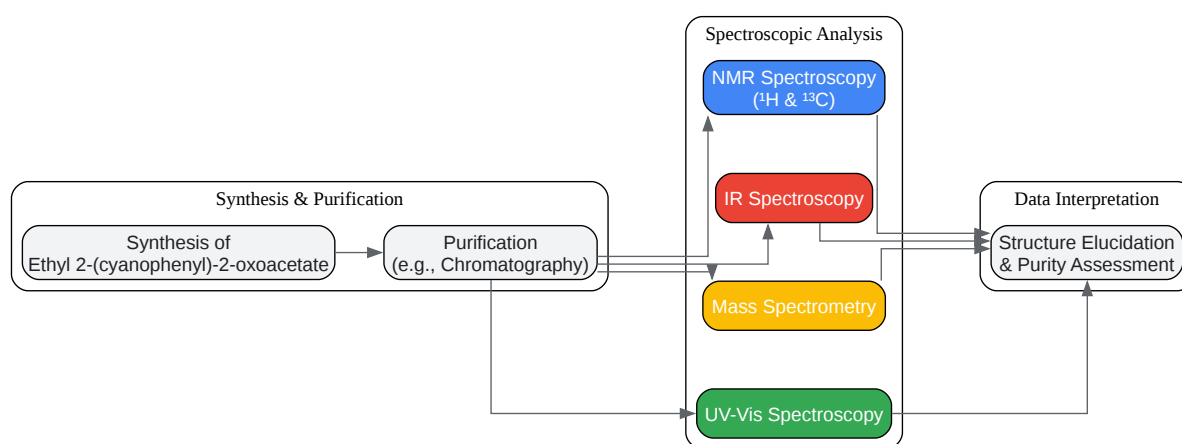
Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak ( $\text{M}^+$ ) and characteristic fragmentation patterns are analyzed to confirm the molecular weight and structure of the compound.

### UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. Samples are dissolved in a suitable solvent, such as ethanol or ethyl acetate, and the absorbance is measured over a specific wavelength range, typically  $200$ - $800\text{ nm}$ .<sup>[1]</sup>

## Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: General workflow for the synthesis and spectroscopic characterization of chemical compounds.

In conclusion, while a direct spectroscopic comparison including the 3-cyano isomer is not currently possible due to a lack of available data, the information on the 2- and 4-cyano isomers provides a valuable reference for researchers. Further studies are needed to fully characterize the spectroscopic properties of **Ethyl 2-(3-cyanophenyl)-2-oxoacetate** to complete this comparative analysis.

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## References

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